Bodipy TR-X

Beschreibung

Eigenschaften

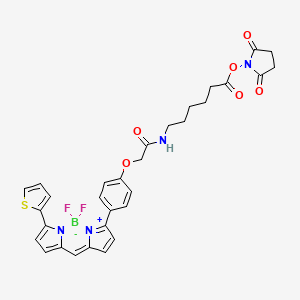

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYPKNAEMUYMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BF2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197306-80-2 | |

| Record name | BODIPY TR-X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197306-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Bodipy TR-X: An In-depth Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Bodipy TR-X

Bodipy TR-X is a bright, red-fluorescent dye widely utilized in biological research for fluorescently labeling a variety of molecules.[1] Belonging to the Bodipy (boron-dipyrromethene) family of fluorophores, it is renowned for its exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and good photostability.[2][3] The "TR-X" designation indicates its spectral similarity to Texas Red and the presence of a seven-atom aminohexanoyl "X" spacer. This spacer separates the fluorophore from its reactive group, minimizing potential interactions with the labeled biomolecule.

The primary application of Bodipy TR-X is the labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1] This is typically achieved through its N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with amine groups to form stable amide bonds. Its hydrophobic nature also makes it an excellent tool for staining lipids, membranes, and other lipophilic structures within cells.[]

Key research applications of Bodipy TR-X include:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, lipids, and organelles within live and fixed cells.

-

Flow Cytometry: Quantifying labeled cells and subcellular components.

-

Fluorescence Polarization Assays: Studying molecular interactions, such as antigen-antibody binding, due to its relatively long excited-state lifetime.

-

Two-Photon Excitation (TPE) Microscopy: Deep-tissue imaging with reduced scattering and phototoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Bodipy TR-X and related Bodipy dyes.

Table 1: Spectral Properties of Bodipy TR-X

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 588 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φf) | ~0.9 in methanol | |

| Fluorescence Lifetime (τ) | ~5.4 ns in methanol |

Table 2: Influence of Solvent on Fluorescence Quantum Yield of Selected Bodipy Dyes

| Solvent | Bodipy Derivative 1 (Φf) | Bodipy Derivative 2 (Φf) | Reference(s) |

| n-Hexane | 0.19 | < 0.02 | |

| Toluene | 0.22 | < 0.02 | |

| Dichloromethane | 0.68 | - | |

| Ethanol | 0.61 | - | |

| Acetonitrile | - | - | |

| DMSO | 0.43 | < 0.02 | |

| Water (PBS) | 0.042 | 0.012 |

Table 3: Comparative Photostability of Bodipy Dyes

| Dye | Relative Photostability | Key Findings | Reference(s) |

| Bodipy Dyes (general) | High | More stable than fluorescein dyes. Photobleaching occurs mainly from the first excited singlet state. | |

| Diiodinated Bodipy Dyes | Extremely High | Exhibit excellent photostability even under intense laser irradiation. |

Key Experimental Protocols

Protocol 1: Protein Labeling with Bodipy TR-X NHS Ester

This protocol outlines the steps for conjugating Bodipy TR-X NHS ester to a protein of interest.

Materials:

-

Bodipy TR-X NHS Ester

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

-

Dialysis tubing or centrifugal ultrafiltration units

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve Bodipy TR-X NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Alternatively, perform dialysis against PBS or use centrifugal ultrafiltration devices to remove free dye.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for Bodipy TR-X). The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF_280)) * ε_dye ) where A_max is the absorbance at 588 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at 588 nm, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

-

-

Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Staining of Cellular Lipids with Bodipy TR-X

This protocol describes the use of Bodipy TR-X to stain lipid droplets in cultured cells.

Materials:

-

Bodipy TR-X

-

Cultured cells on coverslips or in imaging dishes

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (for fixed cell imaging)

-

Mounting medium

-

Fluorescence microscope

Procedure for Live-Cell Imaging:

-

Prepare Staining Solution: Prepare a 1-5 µM working solution of Bodipy TR-X in PBS or serum-free culture medium from a DMSO stock solution.

-

Cell Staining:

-

Wash the cells twice with PBS.

-

Add the Bodipy TR-X staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS to remove excess dye.

-

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Texas Red or similar fluorophores.

Procedure for Fixed-Cell Imaging:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the Bodipy TR-X staining solution (1-5 µM in PBS) and incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Visualizations of Workflows and Pathways

Protein Labeling and Purification Workflow

Lipid Droplet Trafficking Visualization

Principle of Fluorescence Polarization Immunoassay

References

A Technical Guide to BODIPY™ TR-X Succinimidyl Ester: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BODIPY™ TR-X succinimidyl ester, a versatile fluorescent dye widely used for labeling biomolecules. The guide details its mechanism of action, provides key quantitative data, and outlines a detailed experimental protocol for its use in bioconjugation, with a focus on protein labeling.

Core Mechanism of Action: Covalent Amide Bond Formation

BODIPY™ TR-X succinimidyl ester is an amine-reactive fluorescent probe. Its core mechanism of action lies in the specific and efficient reaction of the N-hydroxysuccinimidyl (NHS) ester group with primary amines (R-NH₂) present on target biomolecules.[1][2][3] This reaction, typically carried out under slightly alkaline conditions (pH 8.0-8.5), results in the formation of a stable, covalent amide bond, securely attaching the fluorescent BODIPY™ TR-X dye to the molecule of interest.[4][5] The primary targets for this conjugation on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.

The "X" in BODIPY™ TR-X denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive NHS ester group. This spacer helps to minimize potential steric hindrance and reduces the likelihood of the dye interacting with and altering the function of the labeled biomolecule.

Caption: Reaction of BODIPY™ TR-X succinimidyl ester with a primary amine.

Quantitative Data and Physicochemical Properties

The performance of a fluorescent probe is critically dependent on its photophysical properties. BODIPY™ TR-X is a bright, red fluorescent dye with characteristics similar to Texas Red™ and Alexa Fluor™ 594. It exhibits a high extinction coefficient and fluorescence quantum yield and is relatively insensitive to solvent polarity and pH changes.

| Property | Value | Reference |

| Excitation Maximum (λex) | 588 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |

| Molecular Weight | 634.46 g/mol | |

| Recommended Solvents | Anhydrous DMSO or DMF | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | |

| Reactivity | Primary amines |

Detailed Experimental Protocol for Protein Labeling

This protocol provides a step-by-step guide for the conjugation of BODIPY™ TR-X succinimidyl ester to a typical protein, such as an antibody.

Materials and Reagents

-

BODIPY™ TR-X succinimidyl ester

-

Protein to be labeled (e.g., IgG antibody)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Experimental Workflow

Caption: A typical workflow for labeling proteins with BODIPY™ TR-X SE.

Step-by-Step Procedure

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL for optimal results. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the BODIPY™ TR-X succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Perform the Conjugation Reaction:

-

While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye and the NHS byproduct using a size-exclusion chromatography column.

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.

-

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, 588 nm (A₅₈₈).

-

-

Calculate the Concentration of the Dye:

-

Molar concentration of dye = A₅₈₈ / ε_dye

-

where ε_dye is the molar extinction coefficient of BODIPY™ TR-X (68,000 cm⁻¹M⁻¹).

-

-

-

Calculate the Concentration of the Protein:

-

Molar concentration of protein = [A₂₈₀ - (A₅₈₈ × CF)] / ε_protein

-

where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 cm⁻¹M⁻¹).

-

CF is a correction factor to account for the dye's absorbance at 280 nm. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at 588 nm. For many dyes, this is in the range of 0.1 to 0.4.

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = (Molar concentration of dye) / (Molar concentration of protein)

-

An optimal DOL for antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and potential loss of protein activity.

Conclusion

BODIPY™ TR-X succinimidyl ester is a robust and efficient fluorescent probe for labeling primary amines on biomolecules. Its bright red fluorescence, stable covalent linkage, and the presence of a spacer arm make it an excellent choice for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. By following the detailed protocol and characterization methods outlined in this guide, researchers can confidently and reproducibly generate high-quality fluorescently labeled conjugates for their specific needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. Invitrogen™ BODIPY™ TR-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 4. abpbio.com [abpbio.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

BODIPY™ TR-X: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye BODIPY™ TR-X, its spectral properties, and its applications in biological research. This document is intended to serve as a core resource for professionals in the fields of cell biology, biochemistry, and drug discovery.

Core Properties of BODIPY™ TR-X

BODIPY™ TR-X is a bright, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is characterized by its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to solvent polarity and pH.[1][2] These properties make it an exceptional tool for a variety of fluorescence-based applications. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, which helps to minimize interactions between the dye and the biomolecule to which it is conjugated.[1]

Spectroscopic and Photophysical Properties

The fluorescence spectrum of BODIPY™ TR-X is a key aspect of its utility. Below is a summary of its core quantitative properties.

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~588-589 nm | Methanol | [1][3] |

| Emission Maximum (λem) | ~616-617 nm | Methanol | |

| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | ||

| Fluorescence Quantum Yield (Φ) | ~0.9 | ||

| Fluorescence Lifetime (τ) | ~5.4 ns | Methanol | |

| Molecular Weight | 634.46 g/mol |

Note: Spectral properties can be influenced by the local environment and conjugation to biomolecules.

Chemical Properties and Reactivity

The most common reactive form of BODIPY™ TR-X is the N-hydroxysuccinimidyl (NHS) ester. This form is highly reactive towards primary amines, making it ideal for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction between the NHS ester and a primary amine forms a stable amide bond. For optimal labeling, the reaction is typically carried out in a buffer with a pH of around 8.3.

Experimental Protocols

This section provides detailed methodologies for common applications of BODIPY™ TR-X.

Protein Labeling with BODIPY™ TR-X NHS Ester

This protocol describes the general procedure for conjugating BODIPY™ TR-X NHS ester to a protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

BODIPY™ TR-X NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve BODIPY™ TR-X NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: While vortexing the protein solution, slowly add a calculated amount of the dye stock solution. The molar ratio of dye to protein may need to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for BODIPY™ TR-X).

Staining of Intracellular Lipid Droplets

This protocol outlines a method for visualizing lipid droplets in cultured cells.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

BODIPY™ TR-X (or a more lipophilic BODIPY™ variant like BODIPY 493/503 for specific lipid droplet staining)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting Medium

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Preparation of Staining Solution: Prepare a 1-5 µM working solution of the BODIPY™ dye in PBS or serum-free medium from a DMSO stock.

-

Cell Washing: Wash the cells twice with PBS to remove any residual serum.

-

Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove excess dye.

-

(Optional) Fixation: If required, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with a suitable filter set.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a generalized signaling pathway where BODIPY™ TR-X can be utilized.

Protein Labeling and Purification Workflow

Caption: Workflow for labeling a protein with BODIPY™ TR-X NHS Ester.

Cellular Staining and Imaging Workflow

Caption: Workflow for staining and imaging cells with BODIPY™ TR-X.

Generalized Protein Trafficking Pathway

Caption: Tracking a BODIPY™ TR-X labeled protein through cellular pathways.

Applications in Research

BODIPY™ TR-X is a versatile tool with numerous applications in biological research.

Fluorescence Microscopy

Due to its bright and photostable fluorescence, BODIPY™ TR-X is widely used in various fluorescence microscopy techniques, including confocal and two-photon excitation microscopy. Its red emission is well-separated from commonly used green fluorophores like GFP, making it suitable for multi-color imaging. It can be used to label specific proteins to study their localization and trafficking within cells, or to stain cellular structures like membranes and lipid droplets.

Fluorescence Polarization Assays

The relatively long fluorescence lifetime of BODIPY™ TR-X makes it an excellent probe for fluorescence polarization (FP) assays. FP assays are used to study molecular interactions in real-time. When a small, fluorescently labeled molecule (like a peptide labeled with BODIPY™ TR-X) binds to a larger molecule (like a protein), its tumbling rate in solution slows down, leading to an increase in the polarization of its fluorescence. This principle is widely used in high-throughput screening for drug discovery to identify inhibitors of protein-protein or protein-ligand interactions.

Conclusion

BODIPY™ TR-X is a powerful and versatile fluorescent dye with a wide range of applications in modern biological research. Its exceptional photophysical properties, combined with its reactivity towards primary amines, make it an invaluable tool for labeling and tracking biomolecules. This guide provides a foundational understanding of its properties and common experimental protocols to aid researchers in successfully incorporating this fluorophore into their studies.

References

Bodipy TR-X Dye: A Comprehensive Technical Guide to its Photophysical Characteristics

For researchers, scientists, and professionals in drug development, understanding the intricate photophysical properties of fluorescent dyes is paramount for the successful design and execution of experiments. Bodipy TR-X, a prominent member of the boron-dipyrromethene (BODIPY) family of fluorophores, stands out for its exceptional brightness and photostability in the red portion of the visible spectrum. This in-depth technical guide provides a detailed overview of the core photophysical characteristics of Bodipy TR-X, complete with experimental protocols and workflow visualizations to facilitate its effective application in research and development.

Core Photophysical Characteristics

Bodipy TR-X is renowned for its sharp absorption and emission peaks, high fluorescence quantum yield, and a relatively long excited-state lifetime, making it an ideal candidate for a variety of fluorescence-based applications.[1] The dye's fluorescence is largely insensitive to solvent polarity and pH changes, offering robust performance across diverse experimental conditions.[1][2] Its hydrophobic nature also makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[1][2]

The quantitative photophysical properties of Bodipy TR-X are summarized in the table below for easy reference and comparison.

| Photophysical Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 588 nm | Methanol |

| Emission Maximum (λem) | 616 nm | Methanol |

| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Fluorescence Lifetime (τ) | 5.4 ns | Methanol |

| Molecular Weight | 634.46 g/mol |

Experimental Protocols

Accurate characterization of the photophysical properties of Bodipy TR-X is crucial for its effective use. The following sections detail the methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparison against a well-characterized standard, is a commonly used technique.

Materials:

-

Bodipy TR-X solution of unknown quantum yield

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)

-

Spectrograde solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions of both the Bodipy TR-X sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the Bodipy TR-X sample and the standard. This should yield a linear relationship.

-

Calculate the quantum yield of the Bodipy TR-X sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

-

Bodipy TR-X solution

-

Pulsed light source (e.g., picosecond laser diode)

-

High-speed photodetector (e.g., single-photon avalanche diode - SPAD)

-

TCSPC electronics

-

Fluorescence spectrometer

Procedure:

-

Prepare a dilute solution of Bodipy TR-X.

-

Excite the sample with short pulses of light from the laser source.

-

Detect the emitted single photons using the high-speed photodetector.

-

Measure the time difference between the laser pulse and the arrival of the emitted photon for a large number of events.

-

Build a histogram of the arrival times. This histogram represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to an exponential decay model to extract the fluorescence lifetime (τ). It is crucial to also measure the instrument response function (IRF) using a scattering solution to deconvolve its effect from the measured decay.

Protocol for Labeling Proteins with Bodipy TR-X NHS Ester

Bodipy TR-X is often supplied as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Bodipy TR-X NHS Ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare the protein solution at a concentration of 2-5 mg/mL in the reaction buffer.

-

Prepare a stock solution of Bodipy TR-X NHS Ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL immediately before use.

-

Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the labeled protein.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Bodipy TR-X (~588 nm).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for labeling a protein with Bodipy TR-X NHS Ester and the subsequent purification and characterization steps.

This comprehensive guide provides the essential photophysical data and experimental protocols necessary for the effective utilization of Bodipy TR-X dye in research and development. Its superior brightness, photostability, and well-defined spectral properties, coupled with straightforward labeling chemistries, solidify its position as a valuable tool in modern fluorescence-based applications.

References

Bodipy TR-X: A Comprehensive Technical Guide to its Hydrophobic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bodipy TR-X, a versatile fluorescent dye with significant applications in cellular and molecular biology. This document delves into its core photophysical and hydrophobic properties, offers detailed experimental protocols for its use in advanced imaging and analytical techniques, and presents visual workflows for key applications.

Core Properties of Bodipy TR-X

Bodipy TR-X, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, is distinguished by its bright, red fluorescence and notable hydrophobicity. These characteristics make it an exceptional tool for labeling and tracking lipids, membranes, and other lipophilic structures within biological systems. Its fluorescence is largely insensitive to solvent polarity and pH, ensuring stable and reliable performance across a range of experimental conditions.

Photophysical Characteristics

The spectral properties of Bodipy TR-X are summarized in the table below, providing essential data for designing and executing fluorescence-based experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~588 nm | [1] |

| Emission Maximum (λem) | ~616 nm | [1] |

| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.9 | [1] |

| Fluorescence Lifetime (τ) | ~5.4 ns (in Methanol) | [2] |

| Recommended Laser Line | 561 nm | |

| Common Emission Filter | 610/20 nm |

Hydrophobicity

Key Applications and Experimental Protocols

Bodipy TR-X is a versatile tool with a broad range of applications in biological research. Its primary uses include the fluorescent labeling of lipids and proteins for visualization by microscopy and quantification by flow cytometry. The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form of Bodipy TR-X is particularly useful for covalently labeling primary amines on proteins and other molecules.

Staining of Cellular Lipids for Fluorescence Microscopy

Bodipy TR-X is an excellent probe for visualizing the distribution and dynamics of intracellular lipid droplets and membranes in both live and fixed cells.

Experimental Protocol: Live-Cell Imaging of Lipid Droplets

This protocol is adapted from general procedures for staining lipid droplets with lipophilic dyes.

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

-

Preparation of Staining Solution:

-

Prepare a 1-5 mM stock solution of Bodipy TR-X in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the Bodipy TR-X staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Visualize the stained lipid droplets using a fluorescence microscope equipped with filters appropriate for the excitation and emission spectra of Bodipy TR-X (e.g., excitation around 588 nm and emission collection around 616 nm).

-

Experimental Protocol: Staining of Fixed Cells

-

Cell Preparation and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Staining:

-

Incubate the fixed cells with a 1-5 µM solution of Bodipy TR-X in PBS for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Workflow for Live-Cell Lipid Droplet Staining

Caption: Workflow for staining lipid droplets in live cells with Bodipy TR-X.

Quantification of Cellular Lipid Content by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify lipid accumulation in a population of cells stained with Bodipy TR-X.

Experimental Protocol: Lipid Quantification

This protocol is adapted from general procedures for lipid quantification using Bodipy dyes.

-

Cell Preparation: Culture and treat cells in suspension or in plates as required for the experiment.

-

Cell Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).

-

Preparation of Staining Solution: Prepare a 1-5 µM working solution of Bodipy TR-X in PBS.

-

Cell Staining:

-

Adjust the cell density to approximately 1 x 10^6 cells/mL.

-

Add the Bodipy TR-X staining solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Pellet the cells by centrifugation and wash once with PBS to remove excess dye.

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable sheath fluid.

-

Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Bodipy TR-X (e.g., excitation at 561 nm and emission detection using a ~610/20 nm bandpass filter).

-

Record the fluorescence intensity for each cell. The mean fluorescence intensity of the population is proportional to the average lipid content.

-

Workflow for Flow Cytometric Quantification of Lipids

Caption: Workflow for quantifying cellular lipid content using Bodipy TR-X and flow cytometry.

Fluorescence Polarization Assays

Bodipy TR-X is well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime. FP assays are used to study molecular interactions, such as protein-ligand binding or enzymatic activity, in a homogeneous format. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Conceptual Workflow: Kinase Inhibition Assay

This workflow describes a competitive FP assay to screen for inhibitors of a protein kinase, using a Bodipy TR-X labeled ATP analog as a tracer.

-

Assay Components:

-

Protein Kinase

-

Bodipy TR-X labeled ATP analog (tracer)

-

Test compounds (potential inhibitors)

-

Assay buffer

-

-

Principle:

-

In the absence of an inhibitor, the Bodipy TR-X labeled ATP analog binds to the larger kinase, resulting in a slower rotation and high fluorescence polarization.

-

In the presence of a competitive inhibitor, the inhibitor displaces the tracer from the kinase's active site. The unbound, smaller tracer rotates more rapidly, leading to a decrease in fluorescence polarization.

-

-

Experimental Steps:

-

Add the protein kinase and the Bodipy TR-X labeled ATP analog to the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

A decrease in the polarization signal indicates inhibition of the kinase-ATP interaction.

-

Workflow for a Fluorescence Polarization Kinase Inhibition Assay

Caption: Workflow of a competitive fluorescence polarization assay for screening kinase inhibitors.

References

Bodipy TR-X for Labeling Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bodipy TR-X, a versatile fluorescent dye, and its application in labeling primary amines. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.

Introduction to Bodipy TR-X

Bodipy TR-X is a bright, red fluorescent dye known for its exceptional photophysical properties. It belongs to the boron-dipyrromethene (BODIPY) class of fluorophores, which are characterized by their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[1] These characteristics make Bodipy TR-X an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2]

The most common reactive form of Bodipy TR-X for labeling primary amines is the N-hydroxysuccinimidyl (NHS) ester.[1] This derivative readily reacts with primary amines (R-NH₂) on molecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[3] The "X" in Bodipy TR-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group. This spacer helps to minimize potential interactions between the dye and the labeled biomolecule, which could otherwise lead to fluorescence quenching or altered biological activity.

Core Properties and Characteristics

Bodipy TR-X exhibits a set of photophysical and chemical properties that make it a valuable tool in biological research. A summary of its key quantitative data is presented in the table below for easy comparison.

| Property | Value | References |

| Excitation Maximum (λex) | ~588 nm | |

| Emission Maximum (λem) | ~616 nm | |

| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | High | |

| Fluorescence Lifetime (τ) | ~5.4 nanoseconds (in Methanol) | |

| Chemical Reactivity | Primary amines (via NHS ester) | |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

Experimental Protocols

Detailed methodologies for labeling proteins and amine-modified oligonucleotides with Bodipy TR-X NHS ester are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Labeling Protocol (e.g., Antibody, BSA)

This protocol describes the general procedure for labeling proteins with Bodipy TR-X NHS ester.

Materials:

-

Protein to be labeled (e.g., IgG, BSA) in an amine-free buffer (e.g., PBS, bicarbonate buffer)

-

Bodipy TR-X NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Bodipy TR-X NHS ester to warm to room temperature.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.

-

Alternatively, dialysis or tangential flow filtration can be used for purification.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Bodipy TR-X (~588 nm).

-

-

Storage:

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.

-

Amine-Modified Oligonucleotide Labeling Protocol

This protocol outlines the procedure for labeling oligonucleotides containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

Bodipy TR-X NHS Ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

Ethanol

-

3 M Sodium acetate, pH 5.2

-

Nuclease-free water

-

Purification system (e.g., HPLC, gel electrophoresis)

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in nuclease-free water to a desired concentration. Ensure the oligonucleotide is free from any amine-containing buffers from the synthesis process.

-

-

Prepare the Dye Stock Solution:

-

Prepare a stock solution of Bodipy TR-X NHS ester in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Add the Bodipy TR-X NHS ester stock solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 2-5 fold molar excess of the dye is a common starting point.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Precipitate the labeled oligonucleotide by adding 3 M sodium acetate (0.1 volumes) and cold ethanol (2.5-3 volumes).

-

Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.

-

Wash the pellet with 70% ethanol and air dry.

-

For higher purity, the labeled oligonucleotide can be purified using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

-

Quantification and Storage:

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

-

Determine the concentration by measuring the absorbance at 260 nm (for the oligonucleotide) and ~588 nm (for Bodipy TR-X).

-

Store the labeled oligonucleotide at -20°C.

-

Applications and Workflows

Bodipy TR-X labeled molecules are utilized in a variety of sophisticated biological assays. The following diagrams illustrate the workflows of two common applications.

Conclusion

Bodipy TR-X is a powerful fluorescent tool for labeling primary amines on a variety of biomolecules. Its excellent photophysical properties and the straightforward reactivity of its NHS ester derivative make it a reliable choice for numerous applications in biological research and drug development. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive resource for scientists looking to incorporate Bodipy TR-X into their experimental designs. As with any labeling procedure, optimization of reaction conditions is crucial for achieving the desired degree of labeling and preserving the functionality of the biomolecule of interest.

References

BODIPY TR-X: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BODIPY TR-X, a versatile red fluorescent dye, and its applications in modern microscopy. This document details its photophysical properties, experimental protocols, and key applications to empower researchers in leveraging this powerful tool for cellular imaging and analysis.

Core Properties of BODIPY TR-X

BODIPY TR-X is a bright, photostable, and environmentally insensitive red fluorescent dye. Its unique boron-dipyrromethene core structure confers several advantageous properties for fluorescence microscopy. Notably, it exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its exceptional brightness. Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring reliable performance in diverse experimental conditions. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, minimizing potential interactions with the conjugated biomolecule.

Photophysical and Chemical Characteristics

The key quantitative characteristics of BODIPY TR-X are summarized in the table below, providing a quick reference for experimental design and comparison with other fluorophores.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~588 nm | [][2] |

| Emission Maximum (λem) | ~616 nm | [][2] |

| Molar Extinction Coefficient (ε) | 68,000 cm⁻¹M⁻¹ | [] |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Molecular Weight | 634.46 g/mol | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines | |

| Solubility | Soluble in DMSO |

Key Applications in Microscopy

The unique characteristics of BODIPY TR-X make it a valuable tool for a range of microscopy applications:

-

Labeling of Proteins and Antibodies: The NHS ester reactive group allows for straightforward conjugation to primary amines on proteins and antibodies, enabling their visualization in cells and tissues.

-

Lipid and Membrane Staining: Due to its hydrophobic nature, BODIPY TR-X is an excellent probe for staining lipids, membranes, and other lipophilic structures within cells.

-

Fluorescence Polarization Assays: The relatively long excited-state lifetime of BODIPY TR-X makes it well-suited for fluorescence polarization-based assays to study molecular interactions.

-

Two-Photon Excitation (TPE) Microscopy: BODIPY TR-X possesses a significant two-photon absorption cross-section, making it an effective probe for deep-tissue imaging with reduced scattering and phototoxicity.

-

Live-Cell Imaging: Its cell permeability and low cytotoxicity at working concentrations allow for the dynamic tracking of labeled molecules and organelles in living cells.

Experimental Protocols

This section provides detailed methodologies for common applications of BODIPY TR-X.

Antibody and Protein Conjugation with BODIPY TR-X, SE

This protocol outlines the steps for labeling antibodies and other proteins with BODIPY TR-X succinimidyl ester (SE).

Materials:

-

BODIPY TR-X, SE (Succinimidyl Ester)

-

Antibody or protein to be labeled (at 2-5 mg/mL)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Antibody/Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 2-5 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve BODIPY TR-X, SE in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While vortexing the antibody/protein solution, slowly add a calculated amount of the BODIPY TR-X, SE stock solution. A molar ratio of 10:1 (dye:protein) is a good starting point.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring.

-

-

Purification:

-

Separate the labeled antibody/protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

The first colored band to elute will be the conjugated protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate solution at 280 nm and 588 nm.

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of these concentrations will give the DOL.

-

-

Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Staining of Lipid Droplets in Live and Fixed Cells

This protocol provides a general guideline for staining lipid droplets using BODIPY TR-X. Due to its hydrophobic nature, it is expected to readily stain these organelles.

Materials:

-

BODIPY TR-X, SE

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

4% Paraformaldehyde (for fixed cells)

-

Mounting medium

Procedure for Live Cell Staining:

-

Cell Preparation: Culture cells to 70-80% confluency on coverslips or in imaging dishes.

-

Prepare Staining Solution: Prepare a 1-5 µM working solution of BODIPY TR-X from a DMSO stock in pre-warmed cell culture medium or PBS.

-

Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add the BODIPY TR-X staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells 2-3 times with PBS to remove excess dye.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.

Procedure for Fixed Cell Staining:

-

Cell Preparation and Fixation:

-

Culture cells as described for live-cell staining.

-

Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells 2-3 times with PBS.

-

-

Staining:

-

Add a 1-5 µM working solution of BODIPY TR-X in PBS to the fixed cells.

-

Incubate for 20-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells 2-3 times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

General Protocol for Live-Cell Imaging

This protocol provides a general framework for live-cell imaging using BODIPY TR-X labeled molecules. Optimal staining concentrations and incubation times should be determined empirically for each cell type and application.

Materials:

-

BODIPY TR-X labeled probe (e.g., antibody, lipid)

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Cells cultured in imaging-compatible dishes or plates

Procedure:

-

Cell Preparation: Plate cells on imaging dishes and grow to the desired confluency.

-

Staining:

-

Dilute the BODIPY TR-X labeled probe to the desired concentration in pre-warmed live-cell imaging medium. A starting concentration in the range of 100 nM to 1 µM is recommended.

-

Remove the culture medium from the cells and add the staining solution.

-

Incubate for a suitable duration (e.g., 15-60 minutes) at 37°C. Incubation time will vary depending on the probe and cellular target.

-

-

Washing (Optional but Recommended):

-

For probes that exhibit high non-specific binding, a wash step with fresh imaging medium may be necessary to improve the signal-to-noise ratio.

-

-

Imaging:

-

Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

-

Acquire images using a fluorescence microscope with appropriate laser lines and emission filters for BODIPY TR-X.

-

For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.

-

References

BODIPY TR-X: A Technical Guide for Live-Cell Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR-X is a bright, red fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family of fluorophores. Its excellent photophysical properties, including high fluorescence quantum yield, photostability, and a narrow emission spectrum, make it a valuable tool for a variety of fluorescence-based applications. This guide provides an in-depth overview of the applications of BODIPY TR-X in live-cell imaging, with a focus on its use as a labeling agent for proteins and other biomolecules.

BODIPY TR-X is commonly available as a succinimidyl ester (SE) derivative, which readily reacts with primary amines on proteins and other molecules to form stable covalent bonds. This reactivity allows for the straightforward labeling of target biomolecules for visualization and tracking in living cells. While BODIPY dyes, in general, are widely used for lipid and organelle staining, this guide will focus on the applications of BODIPY TR-X for protein labeling and the subsequent imaging of their dynamics.

Core Properties of BODIPY TR-X

A summary of the key properties of BODIPY TR-X is presented in the table below, providing essential data for experimental planning and setup.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~588 nm | [Source 1, Source 2] |

| Emission Maximum (λem) | ~616 nm | [Source 1, Source 2] |

| Molecular Weight | ~634.46 g/mol | [Source 3] |

| Reactive Group | Succinimidyl Ester (SE) | [Source 4] |

| Reactivity | Primary amines | [Source 4] |

| Solubility | Soluble in DMSO | [Source 5] |

Applications in Live-Cell Imaging

The primary application of BODIPY TR-X succinimidyl ester in live-cell imaging is the covalent labeling of proteins for the study of their localization, trafficking, and dynamics. This can be broadly categorized into two main approaches:

-

Labeling of Purified Proteins for Delivery into Cells: Purified proteins of interest can be labeled with BODIPY TR-X SE in vitro and subsequently introduced into live cells via techniques such as microinjection or protein transfection. This allows for the direct visualization of the labeled protein's behavior within the cellular environment.

-

Labeling of Cell Surface Proteins: The amine-reactive nature of BODIPY TR-X SE makes it suitable for labeling proteins on the surface of live cells. By incubating cells with the dye, primary amines of extracellular domains of membrane proteins can be covalently modified, enabling the study of processes such as receptor internalization, trafficking, and degradation.

While specific, detailed protocols for labeling endogenous cell surface proteins with BODIPY TR-X SE are not extensively documented in peer-reviewed literature, the general principles of amine labeling can be applied. The following sections provide generalized protocols that can be adapted and optimized for specific experimental systems.

Experimental Protocols

General Protocol for Labeling of Purified Proteins

This protocol outlines the basic steps for labeling a purified protein with BODIPY TR-X SE for subsequent use in live-cell imaging studies.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

BODIPY TR-X, succinimidyl ester (SE)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve BODIPY TR-X SE in DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While vortexing, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~588 nm (for BODIPY TR-X).

General Protocol for Labeling of Cell Surface Proteins in Live Cells

This protocol provides a general framework for labeling cell surface proteins on live cells. Optimization of dye concentration and incubation time is crucial to minimize cytotoxicity and non-specific labeling.

Materials:

-

Adherent or suspension cells in culture

-

BODIPY TR-X, succinimidyl ester (SE)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

Procedure:

-

Cell Preparation: Culture cells to a suitable confluency (typically 70-80%) on a vessel appropriate for microscopy (e.g., glass-bottom dish).

-

Prepare Staining Solution: Prepare a stock solution of BODIPY TR-X SE in DMSO. Immediately before use, dilute the stock solution in serum-free culture medium or PBS to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

-

Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.

Visualization of Cellular Processes and Signaling Pathways

While direct visualization of signaling pathway components with BODIPY TR-X requires the specific labeling of those components, the dye can be used to study dynamic cellular processes that are integral to signaling, such as receptor trafficking. Below are conceptual diagrams illustrating these processes.

Experimental Workflow for Protein Labeling and Imaging

The following diagram outlines the general workflow for labeling a purified protein with BODIPY TR-X and its subsequent introduction into live cells for imaging.

Conceptual Signaling Pathway: Receptor-Mediated Endocytosis

This diagram illustrates a simplified pathway of receptor-mediated endocytosis, a process that can be studied by labeling a cell surface receptor with BODIPY TR-X.

Data Presentation

The following table summarizes typical experimental parameters for live-cell imaging using BODIPY dyes, derived from general protocols and literature on related compounds. These values should be used as a starting point for optimization.

| Application | Cell Type | Dye Concentration | Incubation Time | Imaging Modality |

| General Cell Surface Labeling | Adherent Mammalian Cells | 1-10 µM | 15-30 min | Confocal Microscopy |

| Single-Molecule Tracking | U2OS, Yeast | ~100 nM | 10 min | TIRF or HiLo Microscopy |

| Lipid Droplet Staining | Various | 0.1-2 µM | 15-30 min | Confocal Microscopy |

Conclusion

BODIPY TR-X is a versatile and robust fluorescent dye with significant potential for live-cell imaging applications. Its reactivity towards primary amines allows for the labeling of proteins and other biomolecules, enabling the study of their dynamics in living cells. While specific, detailed protocols for the use of BODIPY TR-X SE in tracking endogenous protein trafficking and signaling pathways are not yet widespread in the literature, the general principles of amine-reactive labeling and the protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their own live-cell imaging experiments. The continued development of new labeling strategies and imaging techniques will undoubtedly expand the utility of BODIPY TR-X in elucidating complex biological processes.

Bodipy TR-X: An In-Depth Technical Guide to Staining Lipids and Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bodipy TR-X, a fluorescent dye with significant applications in the study of lipids and cellular membranes. Its unique photophysical properties make it a valuable tool for visualizing and quantifying lipid-rich structures in both live and fixed cells.

Introduction to Bodipy TR-X

Bodipy TR-X is a bright, red-fluorescent dye belonging to the Bodipy (boron-dipyrromethene) family. These dyes are known for their high fluorescence quantum yields, large extinction coefficients, and relative insensitivity to environmental polarity and pH. The hydrophobic nature of Bodipy TR-X makes it particularly well-suited for partitioning into and staining nonpolar environments such as lipid droplets and cellular membranes.[1][]

The succinimidyl ester (SE) or NHS ester form of Bodipy TR-X is an amine-reactive derivative that is commonly used to label proteins and other molecules.[3] However, the unconjugated dye can also be used as a vital stain for lipophilic structures. One commercially available variant, CellTrace™ BODIPY® TR methyl ester, is specifically utilized for staining intracellular membranes in live cells.[4]

Core Properties and Quantitative Data

Bodipy TR-X exhibits excellent photophysical characteristics, making it a robust probe for various fluorescence-based applications, including confocal microscopy, two-photon excitation microscopy, and flow cytometry.

| Property | Value | References |

| Excitation Maximum (λex) | ~585 - 588 nm | |

| Emission Maximum (λem) | ~616 - 620 nm | |

| Molar Extinction Coefficient (ε) | ~68,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Molecular Weight | 634.46 g/mol | |

| Solubility | Soluble in DMSO and DMF | |

| Form | Powder |

Experimental Protocols

While specific protocols for the unconjugated Bodipy TR-X for lipid staining are not as prevalent as for other Bodipy dyes like Bodipy 493/503, the following protocols are adapted from established methods for Bodipy-based lipid droplet and membrane staining and can be optimized for Bodipy TR-X.

Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy

This protocol is designed for the visualization of neutral lipid droplets in live cultured cells.

Materials:

-

Bodipy TR-X stock solution (1-10 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Coverslips or imaging-bottom dishes

-

Adherent cells of interest

Protocol:

-

Cell Seeding: Seed adherent cells on sterile coverslips or in imaging-bottom dishes at a density that will result in 60-80% confluency at the time of staining.

-

Preparation of Staining Solution:

-

On the day of the experiment, prepare a fresh working solution of Bodipy TR-X.

-

Dilute the Bodipy TR-X stock solution in pre-warmed (37°C) serum-free culture medium or PBS to a final concentration of 1-5 µM.

-

Vortex the solution thoroughly to ensure the dye is fully dissolved.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the Bodipy TR-X working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

-

Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy

This protocol is suitable for fixed-cell imaging and immunofluorescence co-staining.

Materials:

-

Bodipy TR-X stock solution (1-10 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Coverslips

-

Adherent cells of interest

Protocol:

-

Cell Seeding and Fixation:

-

Seed and culture cells on sterile coverslips as described for live-cell staining.

-

Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove residual PFA.

-

-

Staining:

-

Prepare a 1-5 µM working solution of Bodipy TR-X in PBS.

-

Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image using a fluorescence or confocal microscope.

-

Quantification of Cellular Lipid Content by Flow Cytometry

This protocol allows for the quantitative analysis of lipid content in a cell population.

Materials:

-

Bodipy TR-X stock solution (1-10 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA or other cell detachment solution

-

Flow cytometry tubes

Protocol:

-

Cell Culture and Treatment: Culture cells in suspension or detach adherent cells using trypsin-EDTA.

-

Staining:

-

Resuspend the cells in PBS or serum-free medium containing 1-5 µM Bodipy TR-X.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable sheath fluid.

-

Analyze the cells on a flow cytometer using an appropriate laser and emission filter for red fluorescence.

-

Visualizations

Experimental Workflow for Lipid Droplet Staining

Caption: A generalized workflow for staining cellular lipid droplets using Bodipy TR-X.

Visualization of Lipid Uptake and Metabolism

Caption: A simplified diagram illustrating the process of cellular uptake and metabolic fate of lipids, which can be tracked using Bodipy TR-X labeled lipid analogs.

Applications in Research and Drug Development

The ability of Bodipy TR-X to specifically label and track lipids and membranes makes it a powerful tool in several research areas:

-

Metabolic Studies: Visualizing and quantifying changes in lipid droplet number and size in response to various stimuli or drug treatments provides insights into cellular metabolism and energy storage.

-

Drug Discovery: High-content screening assays can utilize Bodipy TR-X to identify compounds that modulate lipid metabolism or accumulation.

-

Membrane Dynamics: The dye can be used to study the structure and dynamics of cellular membranes, including the plasma membrane and intracellular organelles.

-

Toxicology: Assessing lipid accumulation (steatosis) in response to drug candidates can be an important part of preclinical safety evaluation.

Conclusion

Bodipy TR-X is a versatile and highly fluorescent probe for the investigation of cellular lipids and membranes. Its favorable photophysical properties and hydrophobic nature allow for robust staining and visualization in a variety of applications. While detailed protocols specifically for the unconjugated dye are less common, established methods for other Bodipy derivatives provide a solid foundation for its use in microscopy and flow cytometry. This technical guide serves as a starting point for researchers and drug development professionals to effectively employ Bodipy TR-X in their studies of lipid biology.

References

BODIPY TR-X in Fluorescence Polarization Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing BODIPY TR-X in fluorescence polarization (FP) assays. BODIPY TR-X, a bright, red-fluorescent dye, has emerged as a powerful tool in drug discovery and molecular interaction studies due to its exceptional photophysical properties, which are highly advantageous for FP-based applications.

Core Principles: Why BODIPY TR-X is a Superior Probe for Fluorescence Polarization

Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule (a "tracer"). The degree of polarization is directly related to the rotational speed of the tracer in solution. Smaller molecules tumble rapidly, leading to depolarization of the emitted light (low FP value). Conversely, when the tracer binds to a larger molecule, its rotation is slowed, resulting in a higher degree of polarization (high FP value).

BODIPY TR-X possesses several key characteristics that make it an ideal fluorophore for FP assays:

-

Long Fluorescence Lifetime: BODIPY TR-X exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer.[1][2] This extended lifetime allows for a greater sensitivity to changes in rotational motion, providing a larger assay window to detect binding events.

-

High Quantum Yield and Extinction Coefficient: The dye is intensely bright, with a high fluorescence quantum yield and a high extinction coefficient, which contributes to a strong signal and high sensitivity in FP assays.[1][2]

-

Photostability: BODIPY dyes are known for their exceptional photostability, which minimizes signal degradation during the course of an experiment.[3]

-

Environmental Insensitivity: The fluorescence of BODIPY TR-X is relatively insensitive to changes in solvent polarity and pH, leading to more robust and reproducible assay results.

-

Hydrophobic Nature: Its unique hydrophobic properties make it suitable for labeling lipids, membranes, and other lipophilic molecules.

-

Amine-Reactive Chemistry: The succinimidyl ester (NHS ester) form of BODIPY TR-X is a popular and efficient tool for labeling primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules.

-

"X" Spacer: The seven-atom aminohexanoyl ('X') spacer between the fluorophore and the NHS ester group helps to minimize interactions between the dye and the conjugated biomolecule, preserving the biological activity of the labeled molecule.

These properties collectively contribute to the development of sensitive, robust, and reliable FP assays for a wide range of applications.

Data Presentation: Quantitative Parameters of BODIPY TR-X FP Assays

The following tables summarize key quantitative data from various studies that have employed BODIPY TR-X or similar BODIPY dyes in FP assays. These parameters are crucial for assessing assay performance and comparing results across different experimental systems.

Table 1: Photophysical Properties of BODIPY TR-X

| Property | Value | Reference |

| Excitation Maximum (λex) | ~588 nm | |

| Emission Maximum (λem) | ~616 nm | |

| Fluorescence Lifetime (τ) | ≥ 5.0 ns | |

| Molar Extinction Coefficient (ε) | High | |

| Fluorescence Quantum Yield (ΦF) | High |

Table 2: Reported Performance Metrics of BODIPY-based FP Assays

| Assay Target | Tracer | Key Parameter | Value | Z'-Factor | Reference |

| STAT3 DNA-Binding Domain | BODIPY-labeled DNA | Kd | ~20 nM | > 0.6 | |

| Kinase (PKA) | BODIPY FL ATP-γ-S | IC50 (H7 inhibitor) | Not specified | Not specified | |

| Protease | BODIPY TR-X Casein | - | - | Not specified | |

| G-Protein Coupled Receptors | BODIPY TMR-labeled peptides | - | - | Not specified | |

| EZH2-EED Interaction | FITC-labeled peptide | Ki | Not specified | > 0.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving BODIPY TR-X in fluorescence polarization assays.

Labeling of Peptides with BODIPY TR-X NHS Ester

This protocol outlines the steps for conjugating BODIPY TR-X succinimidyl ester to a peptide containing a primary amine.

Materials:

-

BODIPY TR-X NHS Ester

-

Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification system (e.g., HPLC)